molecular formula C9H17N B13179188 Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine

Cat. No.: B13179188
M. Wt: 139.24 g/mol
InChI Key: QWXAQSLEGAVDGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine can be synthesized through several methods. One common approach involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, providing neuroprotective effects. Additionally, the compound may act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2-methylpropyl)(prop-2-YN-1-YL)amine is unique due to its specific structural features, including the ethyl and 2-methylpropyl groups attached to the propargylamine core.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-ethyl-2-methyl-N-prop-2-ynylpropan-1-amine

InChI

InChI=1S/C9H17N/c1-5-7-10(6-2)8-9(3)4/h1,9H,6-8H2,2-4H3

InChI Key

QWXAQSLEGAVDGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)CC(C)C

Origin of Product

United States

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